THP-SS-alcohol THP-SS-alcohol THP-SS-alcohol is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 877864-04-5
VCID: VC0545284
InChI: InChI=1S/C9H18O3S2/c10-4-7-13-14-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2
SMILES: C1CCOC(C1)OCCSSCCO
Molecular Formula: C9H18O3S2
Molecular Weight: 238.36

THP-SS-alcohol

CAS No.: 877864-04-5

Cat. No.: VC0545284

Molecular Formula: C9H18O3S2

Molecular Weight: 238.36

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

THP-SS-alcohol - 877864-04-5

Specification

CAS No. 877864-04-5
Molecular Formula C9H18O3S2
Molecular Weight 238.36
IUPAC Name 2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethanol
Standard InChI InChI=1S/C9H18O3S2/c10-4-7-13-14-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2
Standard InChI Key HUXQKDXLBYDKAK-UHFFFAOYSA-N
SMILES C1CCOC(C1)OCCSSCCO
Appearance Solid powder

Introduction

Structural and Chemical Properties

Core Functional Groups and Reactivity

THP-SS-alcohol contains three key functional groups:

  • Tetrahydropyran (THP) Ring: A six-membered oxygen-containing ring that enhances solubility and stability in aqueous environments .

  • Disulfide (-S-S-) Bond: A labile bond that undergoes reductive cleavage in the cytoplasm, enabling controlled drug release .

  • Hydroxyl (-OH) Group: Participates in hydrogen bonding and serves as a site for further chemical modifications .

Table 1: Key Physical and Chemical Properties of THP-SS-Alcohol

PropertyValueSource
CAS Number877864-04-5
Molecular FormulaC₉H₁₈O₃S₂
Molecular Weight238.37 g/mol
Density1.1 ± 0.1 g/cm³
SolubilityDMSO, DMF, or methanol
Storage Conditions-20°C (dry, inert atmosphere)

Stability and Degradation Pathways

  • Disulfide Cleavage: The -S-S- bond is cleaved by intracellular reducing agents like glutathione, releasing cytotoxic payloads in target cells .

  • THP Deprotection: Acidic conditions (e.g., pH < 5) remove the THP group, exposing the hydroxyl group for conjugation .

  • Thermal Stability: Stable at -20°C but degrades at elevated temperatures (>40°C) .

Synthesis and Manufacturing

THP-SS-alcohol is synthesized through multi-step organic reactions, often involving:

  • THP Ring Formation: Intramolecular cyclization of diols or epoxide ring-opening reactions .

  • Disulfide Bond Introduction: Oxidative coupling of thiol-containing intermediates .

  • Hydroxyl Group Functionalization: Protection/deprotection strategies to tailor reactivity .

Table 2: Key Steps in THP-SS-Alcohol Synthesis

StepReaction TypeConditionsYield/SelectivitySource
THP Ring FormationIntramolecular nucleophilic displacementNaH, THF, -78°C to RT>80% (dr 11:1)
Disulfide Bond FormationOxidative couplingH₂O₂, CH₂Cl₂, RTHigh yield
Hydroxyl Group ProtectionAcid-catalyzed cyclizationHCl, MeOH, refluxQuantitative

Applications in Antibody-Drug Conjugates (ADCs)

THP-SS-alcohol is a cleavable ADC linker, bridging monoclonal antibodies to cytotoxic payloads. Its mechanism involves:

  • Targeted Binding: The antibody binds to tumor-specific antigens, facilitating selective uptake .

  • Intracellular Cleavage: The disulfide bond is reduced in the tumor microenvironment, releasing the cytotoxin .

  • Enhanced Efficacy: Limits systemic toxicity by confining drug activation to cancer cells .

Table 3: Representative ADCs Using THP-SS-Alcohol Linkers

ADC TargetPayload TypeClinical StatusReference
HER2Microtubule disruptorsPhase II trials
CD30DNA-damaging agentsPreclinical development

Research Findings and Innovations

Stereochemical Control in Synthesis

Stereocontrolled synthesis is critical for THP-SS-alcohol’s efficacy. For example:

  • Zimmerman-Traxler Transition States: Induce high diastereoselectivity (dr > 11:1) during epoxide ring-opening reactions .

  • Chiral Auxiliaries: Use of C₂-symmetric auxiliaries ensures enantioselective formation of THP rings .

PROTAC Linker Derivatives

While THP-SS-alcohol is ADC-focused, structural analogs like THP-PEG1-alcohol (CAS: 2162-31-4) are used in PROTACs (proteolysis-targeting chimeras) to induce protein degradation . These derivatives retain the THP group but replace the disulfide bond with PEG spacers for improved pharmacokinetics .

ParameterRecommendationSource
Storage-20°C in inert gas atmosphere
Solvent CompatibilityDMSO, DMF, or methanol
ToxicityHandling requires PPE

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